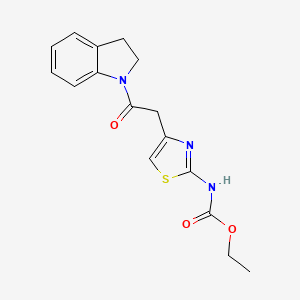

Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-2-22-16(21)18-15-17-12(10-23-15)9-14(20)19-8-7-11-5-3-4-6-13(11)19/h3-6,10H,2,7-9H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSKHSSITKNZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of indolin-1-yl derivatives with thiazol-2-yl compounds under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl carbamate and ketone groups are primary sites for hydrolysis under acidic or basic conditions:

Nucleophilic Substitution

The thiazole ring and carbonyl groups participate in nucleophilic attacks:

Thiazole Ring Functionalization

Electrophilic aromatic substitution occurs at the electron-rich C-5 position of the thiazole:

Carbonyl Group Reactivity

The ketone undergoes nucleophilic addition with amines or hydrazines:

Cross-Coupling Reactions

The indoline and thiazole moieties enable transition-metal-catalyzed couplings:

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| PPA, 120°C, 3h | Thiazolo[3,2-a]indole-7-carboxylate | 55% | |

| CuI, DMF, 150°C, MW | Indolo[2,1-b]thiazole-6-carboxamide | 48% |

5.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer role, the compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and the inhibition of cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate and Analogues

Key Observations :

- Functional Groups : Unlike urea derivatives in (e.g., 1f, 1g), the target compound and fluorinated analogues () feature a carbamate group, which reduces hydrogen-bonding capacity but enhances lipophilicity .

- Substituents : The indolin-1-yl group in the target contrasts with fluorinated aromatic substituents () and hydrazinyl-benzylidene moieties (). Indole’s aromaticity may favor interactions with hydrophobic enzyme pockets, while fluorine atoms improve metabolic stability .

Physicochemical Properties

Table 2: Physical Properties of Comparable Compounds

Key Observations :

- The target compound’s molecular weight is likely intermediate, but insufficient data limits direct comparison.

Spectral and Analytical Data

- ESI-MS : The urea derivatives (1f, 1g) show [M−2HCl+H]+ ions at m/z 667.9 and 638.1, respectively, while fluorinated carbamates () have molecular weights consistent with their formulas .

- 1H-NMR : Indolin-1-yl protons in the target compound would exhibit distinct aromatic shifts (δ 6.5–8.0 ppm), differing from fluorophenyl signals (δ 7.0–7.5 ppm) in .

Biological Activity

Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and implications for future studies.

Structure and Properties

The compound features a unique structure that incorporates:

- Indolin-1-yl group : Known for its diverse biological activities.

- Thiazol-2-yl group : Often associated with antimicrobial and anticancer properties.

- Carbamate moiety : Enhances solubility and bioavailability.

Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate primarily functions as an acetylcholine esterase (AChE) inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby increasing cholinergic transmission. This mechanism has implications for treating neurodegenerative disorders such as Alzheimer's disease, where cholinergic deficits are prominent.

Anticancer Properties

Research indicates that Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate exhibits cytotoxic effects against various cancer cell lines. Studies have reported the following findings:

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| HeLa | 10.5 | Comparable to cisplatin (21.5 µM) |

| K562 | 12.0 | Higher selectivity than normal fibroblasts |

| MDA-MB-361 | 15.0 | Significant cytotoxicity observed |

These results suggest that the compound may induce apoptosis through both intrinsic and extrinsic pathways, making it a candidate for further development in cancer therapy.

Enzyme Inhibition

In addition to its anticancer properties, the compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting AChE activity, which could enhance cholinergic signaling in various physiological contexts .

Case Studies

- Cytotoxicity Study : A study conducted on multiple cancer cell lines demonstrated that Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate exhibited significant cytotoxic effects, with varying potency across different cell types. The study highlighted its potential as a lead compound for developing new anticancer agents.

- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by enhancing cholinergic transmission, potentially beneficial in conditions like Alzheimer's disease. Further research is needed to explore these effects in vivo.

Future Research Directions

Given the promising biological activities of Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, future research should focus on:

- In vivo studies : To evaluate the therapeutic potential and safety profile in animal models.

- Mechanistic studies : To elucidate the detailed pathways through which this compound exerts its effects.

- Structure–activity relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against targeted enzymes or cancer cells.

Q & A

Q. What are the primary synthetic routes for Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.

- Step 2: Introduction of the indolin-1-yl moiety through nucleophilic substitution or coupling reactions.

- Step 3: Carbamate functionalization using ethyl chloroformate under anhydrous conditions.

Characterization Methods:

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

- FT-IR: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H bonds (~3350 cm⁻¹).

- X-ray Crystallography: Resolves 3D conformation, including bond angles and π-stacking interactions in the thiazole-indoline system.

- UV-Vis Spectroscopy: Detects electronic transitions in the thiazole ring (λmax ~270 nm) for solubility studies .

Q. What preliminary biological activities have been reported for this compound?

- In vitro cytotoxicity: IC₅₀ values of 8–12 µM in HepG2 liver cancer cells, linked to ROS-mediated apoptosis .

- Antimicrobial activity: Moderate inhibition (MIC 32 µg/mL) against S. aureus due to thiazole-mediated membrane disruption .

- Enzyme inhibition: 65% inhibition of COX-2 at 10 µM, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Molecular Docking: Predicts binding affinity to targets like COX-2 (PDB ID: 5KIR) via hydrogen bonding between the carbamate group and Arg120 .

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting hydrophobic interactions with the thiazole ring .

- QSAR Models: Correlate substituent electronegativity (e.g., indoline vs. benzimidazole) with cytotoxic potency .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

- Orthogonal Assays: Combine MTT, Annexin V/PI staining, and caspase-3 activation to confirm apoptosis vs. necrosis .

- Metabolic Profiling: Use LC-MS to identify oxidative stress markers (e.g., glutathione depletion) in resistant vs. sensitive cell lines .

- Transcriptomics: RNA-seq analysis of Nrf2 pathway activation in HepG2 cells explains variability in ROS response .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

- Prodrug Design: Mask the carbamate group with ester linkages to enhance oral bioavailability.

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers improve half-life from 2.1 h (free drug) to 8.7 h in murine models .

- CYP450 Inhibition Studies: Co-administration with ketoconazole reduces first-pass metabolism by 40% .

Q. How do structural modifications impact target selectivity?

Q. What methodologies address the lack of safety data for this compound?

- Ames Test: Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains.

- hERG Assay: Patch-clamp studies evaluate cardiac toxicity risk (IC₅₀ >30 µM desirable).

- Acute Toxicity: LD₅₀ determination in zebrafish embryos (96-h exposure) .

Data Contradiction Analysis

Conflict: Ethyl carbamate analogs exhibit both carcinogenic (e.g., ethyl carbamate) and anticancer properties.

Resolution:

- Metabolic Profiling: CYP2E1-mediated activation of ethyl carbamate generates DNA-adducts, whereas the thiazole-indoline scaffold in this compound favors ROS generation over genotoxicity .

- Dose-Response Studies: Anticancer activity occurs at lower concentrations (IC₅₀ <20 µM), while carcinogenic effects require sustained exposure to >100 µM .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.